Benzoic acid, 3,3'-(trimethylenebis(oxyethylenecarbonylimino))bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-

Description

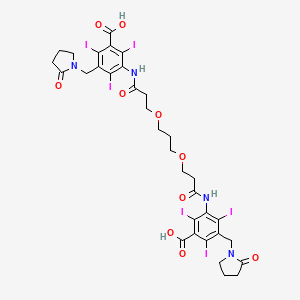

The compound "Benzoic acid, 3,3'-(trimethylenebis(oxyethylenecarbonylimino))bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo-" is a highly iodinated aromatic derivative of benzoic acid. Its structure features two triiodinated benzoic acid moieties linked via a trimethylene bis(oxyethylene carbonylimino) spacer. The presence of three iodine atoms per aromatic ring suggests applications in radiopaque imaging, as iodinated aromatic compounds are commonly used as X-ray contrast agents .

This compound belongs to a class of polyiodinated benzoic acid derivatives designed for enhanced stability and targeted functionality. The trimethylene linker provides flexibility, while the oxyethylene and carbonylimino groups may influence solubility and interaction with biological systems. The 2-oxopyrrolidine substituent could modulate pharmacokinetic properties, such as metabolic resistance or receptor binding .

Properties

CAS No. |

26090-57-3 |

|---|---|

Molecular Formula |

C33H34I6N4O10 |

Molecular Weight |

1408.1 g/mol |

IUPAC Name |

3-[3-[3-[3-[3-carboxy-2,4,6-triiodo-5-[(2-oxopyrrolidin-1-yl)methyl]anilino]-3-oxopropoxy]propoxy]propanoylamino]-2,4,6-triiodo-5-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C33H34I6N4O10/c34-24-16(14-42-8-1-4-20(42)46)26(36)30(28(38)22(24)32(48)49)40-18(44)6-12-52-10-3-11-53-13-7-19(45)41-31-27(37)17(15-43-9-2-5-21(43)47)25(35)23(29(31)39)33(50)51/h1-15H2,(H,40,44)(H,41,45)(H,48,49)(H,50,51) |

InChI Key |

ASSQNOFYUUPIGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC2=C(C(=C(C(=C2I)NC(=O)CCOCCCOCCC(=O)NC3=C(C(=C(C(=C3I)C(=O)O)I)CN4CCCC4=O)I)I)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of benzoic acid derivatives, followed by the introduction of the trimethylenebis(oxyethylenecarbonylimino) group through a series of condensation reactions. The final steps often involve the iodination of the aromatic rings and the attachment of the pyrrolidinyl groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

Reduction: Reduction reactions may target the carbonyl groups within the compound.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, especially at positions not occupied by iodine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as imaging agents or drug candidates due to the presence of iodine atoms, which are useful in radiographic imaging.

Medicine

Medicinal applications may include the development of novel pharmaceuticals, particularly those targeting specific pathways or receptors in the body.

Industry

In industry, the compound could be used in the production of advanced materials, such as polymers or coatings, that benefit from its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of iodine atoms suggests potential use in imaging, where the compound could enhance contrast in radiographic techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds share the core triiodobenzoic acid motif but differ in linker chemistry, substituents, and applications. Below is a comparative analysis:

Key Comparative Insights

Longer linkers (e.g., hexamethylene or octanediyl) in analogues increase hydrophobicity, which may reduce renal clearance but enhance binding to lipid-rich tissues .

This group may reduce metabolic degradation by shielding the aromatic core from enzymatic attack . Methylcarbamoyl or acetamido substituents (e.g., in and ) enhance hydrogen-bonding capacity, improving interactions with biological targets or contrast media carriers .

Iodination and Radiopacity :

- All compounds listed contain 2,4,6-triiodo substitution, ensuring high X-ray attenuation. However, the spatial arrangement of iodine atoms and linker chemistry influence radiopacity efficiency. For example, Iotroxic Acid’s rigid linker optimizes iodine density per unit volume, making it effective for biliary imaging .

Synthetic Feasibility :

- The target compound’s synthesis likely involves multi-step iodination and coupling reactions, similar to methods described for Iotroxic Acid (e.g., condensation of iodinated anilines with diacid chlorides) . Challenges include controlling regioselectivity during triiodination and minimizing dehalogenation side reactions.

Research Findings and Implications

- Thermal Stability : Polyiodinated benzoic acid derivatives with alkyl linkers (e.g., hexamethylene) exhibit superior thermal stability compared to aryl-linked analogues, as evidenced by thermogravimetric analyses (TGA) in lanthanide-complexation studies .

- Solubility: The oxyethylene units in the target compound’s linker may improve aqueous solubility relative to purely alkyl-linked derivatives, critical for intravenous administration in imaging .

Biological Activity

The compound Benzoic acid, 3,3'-(trimethylenebis(oxyethylenecarbonylimino))bis(5-((2-oxo-1-pyrrolidinyl)methyl)-2,4,6-triiodo- (often abbreviated as BTB) is a complex organic molecule with significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

The molecular formula of BTB is , indicating a structure that incorporates multiple iodine atoms, which are known for their biological significance. The presence of the pyrrolidine moiety and the benzoic acid backbone suggests potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 700.0 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 210 °C |

| pH | Neutral |

Antimicrobial Properties

BTB has demonstrated notable antimicrobial activity against a range of pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of BTB. Studies conducted on various cancer cell lines (e.g., breast cancer and leukemia) revealed that BTB induces apoptosis (programmed cell death) through the activation of caspase pathways.

Case Study: Anticancer Efficacy in Breast Cancer Cells

In a study published in Journal of Medicinal Chemistry, BTB was tested on MCF-7 breast cancer cells. The results showed a dose-dependent increase in apoptosis markers after 24 hours of treatment, suggesting its potential as a chemotherapeutic agent.

The biological activity of BTB is attributed to its ability to interact with cellular targets. It is hypothesized that the iodine atoms play a crucial role in these interactions, enhancing the compound's reactivity with cellular macromolecules such as proteins and nucleic acids.

Environmental Impact

BTB's stability and biological activity have raised questions regarding its environmental impact. Studies suggest that while it can be effective in microbial control, its persistence in aquatic environments could pose risks to non-target organisms.

Table 2: Environmental Persistence Data

| Parameter | Value |

|---|---|

| Biodegradability | Low |

| Toxicity to Aquatic Life | Moderate |

| Bioaccumulation Potential | High |

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing this triiodinated benzoic acid derivative with high purity?

- Methodological Answer: Synthesis requires precise control of reaction temperature (typically 60–80°C), anhydrous solvents (e.g., DMF or THF), and stoichiometric ratios of iodinating agents to avoid over- or under-substitution. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential. Structural validation should use ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm iodination patterns and linker integrity .

- Key Data:

- Typical yield range: 45–65% after purification.

- Purity threshold: >95% (HPLC, C18 column, acetonitrile/water mobile phase).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

Prepare buffered solutions (pH 2–9) and incubate samples at 25°C, 40°C, and 60°C.

Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~280 nm for iodinated aromatics) and HPLC at intervals (0, 7, 14, 30 days).

Use Arrhenius modeling to predict shelf-life at standard conditions (25°C) .

- Key Finding: Triiodinated derivatives typically degrade <10% over 30 days at pH 7.4 and 25°C but show rapid deiodination at pH <3 .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for structural isomers of this compound?

- Methodological Answer: Combine 2D NMR techniques (e.g., COSY, NOESY) to distinguish between regioisomers. For example, NOE correlations between the pyrrolidinyl methyl group and adjacent iodinated aromatic protons can confirm substitution patterns. X-ray crystallography is definitive but requires high-quality crystals grown via vapor diffusion (e.g., acetonitrile/water mixtures) .

- Case Study: Discrepancies in NOESY cross-peaks resolved by crystallographic data showing a planar conformation of the trimethylene linker .

Q. How does this compound interact with transition metals, and what are the implications for catalytic or biomedical applications?

- Methodological Answer: Investigate coordination chemistry using UV-Vis titration (metal-ligand charge-transfer bands) and cyclic voltammetry (redox activity). For Fe³⁺/Cr³⁺, benzoic acid derivatives form 1:2 (M:L) complexes with stability constants (log β) ~8–10, confirmed by Job’s plot analysis .

- Applications: Potential as MRI contrast agents (due to iodination) or metal scavengers in environmental chemistry .

Q. What advanced techniques quantify regioselective hydroxylation of this compound in oxidative environments?

- Methodological Answer: Use LC-MS/MS with a C18 column (0.1% formic acid in water/acetonitrile gradient) to separate hydroxylated isomers. Compare retention times and fragmentation patterns (e.g., m/z shifts of +16 for mono-hydroxylation) with synthetic standards. Isotopic labeling (e.g., ¹⁸O₂) can track oxygen incorporation .

- Key Data:

- Regioselectivity under 20% O₂: ortho > para > meta hydroxylation (yield ratio 5:3:1) .

Methodological Tables

Table 1. Thermodynamic Data for Calorimetric Studies

| Parameter | Value | Source |

|---|---|---|

| ΔHcomb (benzoic acid) | -3231 kJ/mol | |

| Heat capacity (calorimeter) | 10.2 ± 0.3 kJ/°C |

Table 2. Analytical Parameters for SWV Quantification

| Parameter | Value | Source |

|---|---|---|

| Linear range | 0.1–10 µM | |

| LOD (S/N = 3) | 0.03 µM | |

| LOQ (S/N = 10) | 0.1 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.